P2Y12 Receptor Antagonism: Class-Level Activity Inference from Patent Scope
The patent family CN101400655B describes quinolone derivatives structurally encompassing ASP-1645 as exhibiting P2Y12 receptor inhibitory activity and platelet aggregation suppression [1]. However, no compound-specific in vitro IC₅₀ or in vivo efficacy data for ASP-1645 are disclosed within the patent or in publicly accessible primary literature. The structural features of ASP-1645—specifically the (S)-2-oxypropanoic acid at C-3, cyclopentyl at N-1, fluorine at C-6, and cyclohexylamino at C-7—fall within the preferred Markush sub-genus, but quantitative differentiation against specific comparator compounds (e.g., the corresponding (R)-enantiomer, C-3 amide analogs, or C-7 aryl-substituted analogs) cannot be established from available sources.
| Evidence Dimension | P2Y12 receptor inhibition / platelet aggregation |
|---|---|
| Target Compound Data | No quantitative data available for ASP-1645 specifically |
| Comparator Or Baseline | Analogous quinolone derivatives within CN101400655B (compound-specific data not publicly mapped) |
| Quantified Difference | Not calculable |
| Conditions | In vitro P2Y12 binding and platelet aggregation assays as described generically in the patent; specific assay protocols not detailed for ASP-1645 |
Why This Matters
Without compound-specific quantitative data, a scientific user cannot verify that ASP-1645's activity matches or exceeds that of known P2Y12 antagonists, limiting its immediate utility in mechanism-based studies.
- [1] Yamanouchi Pharmaceutical Co., Ltd. (2009). Quinolone derivative or pharmaceutically acceptable salt thereof. Chinese Patent CN101400655B. View Source
